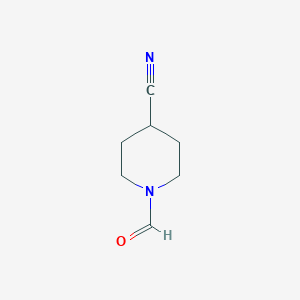

trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate

Übersicht

Beschreibung

Trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a chiral compound that has a wide range of uses, including in the synthesis of drugs, as a building block for peptides, and as a ligand in catalysis.

Wissenschaftliche Forschungsanwendungen

Biomarker Research

Trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate is a chemical compound that has not been widely studied in isolation. However, its structural components and related compounds have been involved in a range of scientific applications. One notable application is in the field of biomarker research for tobacco and cancer. Carcinogens and their metabolites, including compounds structurally similar to trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, have been quantified in the urine of smokers or those exposed to environmental tobacco smoke (ETS). These assays provide critical information about carcinogen dose, delineation of exposed vs. non-exposed individuals, and carcinogen metabolism in humans, which are essential for studies on tobacco, human cancer, and new tobacco products (Hecht, 2002).

Drug Design and Delivery

The pyrrolidine ring, a component of trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, is widely used in medicinal chemistry for the treatment of various diseases. Its saturated structure is advantageous for exploring pharmacophore space, contributing to the stereochemistry of the molecule, and enhancing the three-dimensional coverage due to the non-planarity of the ring. This versatility has led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. These developments include comparisons of physicochemical parameters, investigation of steric factors on biological activity, and the synthesis and functionalization of the pyrrolidine rings (Li Petri et al., 2021).

Photodynamic Therapy in Dermatology

Photodynamic therapy (PDT), which involves the use of certain chemical compounds, is widely used for treating nonmelanoma skin cancers like actinic keratoses, Bowen's disease, and basal cell carcinoma. Topical PDT, using compounds such as 5-aminolevulinic acid or methyl aminolevulinate, is highly effective in these treatments. While trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate itself may not be directly used in PDT, the principles of PDT and the role of chemical compounds in such treatments highlight the potential applications of various chemical compounds in dermatological treatments (Braathen et al., 2007).

Nanotechnology and Material Science

The chemical modification of certain polysaccharides, like xylan, has led to the development of new biopolymer ethers and esters with specific properties. Chemical compounds, possibly including derivatives of trans-methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate, are used to synthesize novel xylan esters and ethers, demonstrating the importance of such compounds in creating materials with potential applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Eigenschaften

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-8-6-12-5-7(8)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQRONFFJSUYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695381 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate | |

CAS RN |

955138-41-7 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)

![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)

![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)